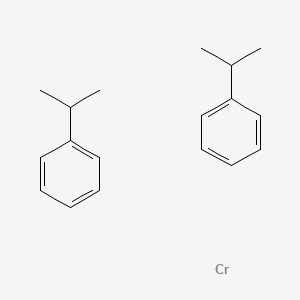

Dicumene chromium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

12001-89-7 |

|---|---|

Molecular Formula |

C18H24Cr |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

chromium;cumene |

InChI |

InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3; |

InChI Key |

AWNBGWWVMCBBST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Bis(cumene)chromium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cumene)chromium, an organometallic sandwich compound, holds interest within various fields of chemical research and development. Its structural analogy to the well-studied bis(benzene)chromium suggests a range of potential applications, from catalysis to materials science. This technical guide provides a detailed overview of the known physical and chemical properties of bis(cumene)chromium. Due to the limited availability of specific quantitative data for bis(cumene)chromium in publicly accessible literature, this guide leverages data from its parent compound, bis(benzene)chromium, for comparative analysis. This document aims to be a valuable resource for professionals requiring a thorough understanding of this compound's characteristics.

Physical Properties

Quantitative physical data for bis(cumene)chromium is not extensively documented. However, by examining the properties of the closely related bis(benzene)chromium, we can infer certain characteristics. It is important to note that the addition of isopropyl groups to the benzene rings will influence properties such as molecular weight, melting point, and boiling point.

Table 1: Physical Properties of Bis(cumene)chromium and Bis(benzene)chromium

| Property | Bis(cumene)chromium | Bis(benzene)chromium |

| Molecular Formula | C₁₈H₂₄Cr[1] | C₁₂H₁₂Cr[2][3][4] |

| Molecular Weight | 292.38 g/mol [1] | 208.22 g/mol [3] |

| Appearance | Not explicitly documented; likely a crystalline solid similar to bis(benzene)chromium. | Brown-black crystals[3][4] |

| Melting Point | Not available | 284-285 °C[3][4] |

| Boiling Point | Not available | Sublimes at 160 °C in vacuo[3] |

| Density | Not available | Not available |

| Solubility | Not available | Insoluble in water; slightly soluble in benzene and THF.[3] |

| Vapor Pressure | Not available | Not available |

Chemical Properties and Reactivity

Bis(cumene)chromium, like other bis(arene)chromium complexes, is characterized by its "sandwich" structure, where a central chromium atom is bonded to two arene ligands. This structure dictates its chemical behavior.

Reactivity:

-

Air and Moisture Sensitivity: Bis(arene)chromium compounds are known to be air-sensitive.[3] They should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.

-

Thermal Stability: Bis(benzene)chromium is thermally stable and decomposes at around 300 °C.[5] It is expected that bis(cumene)chromium exhibits similar thermal stability.

-

Reactions with Acids: Bis(benzene)chromium reacts with carboxylic acids.[2][3] A similar reactivity profile can be anticipated for bis(cumene)chromium.

-

Oxidation and Reduction: The chromium center in bis(benzene)chromium can be oxidized from its 0 oxidation state to +1.[2][3] This is a characteristic reaction of bis(arene)chromium complexes.

Synthesis

The primary method for synthesizing bis(arene)chromium complexes is the Fischer-Hafner synthesis.[2][6][7][8] This reductive Friedel-Crafts reaction involves the reaction of a chromium(III) salt with the arene in the presence of a reducing agent (typically aluminum) and a Lewis acid catalyst (such as aluminum trichloride). Another method involves the co-condensation of chromium vapor with the arene ligand.[9]

References

- 1. Bis((1,2,3,4,5,6-eta)-(1-methylethyl)benzene)chromium | C18H24Cr | CID 114589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 3. Bis(benzene)chromium [chemeurope.com]

- 4. strem.com [strem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Transition metal arene complex - Wikipedia [en.wikipedia.org]

- 7. Cationic Niobium‐Sandwich and Piano‐Stool Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of Dicumene Chromium via the Fischer-Hafner Method: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dicumene chromium, a symmetrical sandwich compound, utilizing the well-established Fischer-Hafner method. This organometallic compound holds potential for various applications in catalysis and materials science. This document provides a comprehensive overview of the experimental protocol, underlying chemical principles, and expected outcomes.

Introduction to the Fischer-Hafner Synthesis

The Fischer-Hafner synthesis is a classic method in organometallic chemistry for the preparation of bis(arene)metal complexes. It proceeds via a reductive Friedel-Crafts reaction. In this specific application, chromium(III) chloride is reduced in the presence of cumene (isopropylbenzene), which acts as the aromatic ligand. Aluminum trichloride serves as a Lewis acid catalyst, and aluminum powder is the reducing agent.

The reaction typically occurs in two main stages:

-

Formation of the Cationic Sandwich Complex: In the initial stage, the chromium salt, aluminum trichloride, and aluminum powder react with the arene to form a cationic bis(arene)chromium(I) complex.

-

Reduction to the Neutral Compound: The cationic complex is subsequently reduced to the neutral, 18-electron bis(arene)chromium(0) compound.

Due to the air-sensitive nature of the final product, all manipulations must be carried out under an inert atmosphere, such as nitrogen or argon, using appropriate Schlenk line or glovebox techniques.

Experimental Protocol

While a specific detailed protocol for this compound with precise quantitative data on yields was not found in the public literature, the following procedure is a well-established general method for the Fischer-Hafner synthesis of bis(arene)chromium complexes and can be adapted for cumene. Researchers should optimize the conditions for their specific setup.

Materials and Reagents:

| Reagent/Material | Formula | Purity | Notes |

| Anhydrous Chromium(III) Chloride | CrCl₃ | ≥99% | Must be anhydrous for the reaction to proceed. |

| Aluminum Trichloride | AlCl₃ | ≥99% | Sublimed grade is recommended. |

| Aluminum Powder | Al | Fine powder | Activated by washing with dilute acid, then water, ethanol, and ether, and drying under vacuum. |

| Cumene (Isopropylbenzene) | C₉H₁₂ | Anhydrous, ≥99% | Distilled from a suitable drying agent (e.g., CaH₂) before use. |

| Diethyl Ether or Toluene | C₄H₁₀O or C₇H₈ | Anhydrous | As the reaction solvent. |

| Sodium Dithionite | Na₂S₂O₄ | Reagent grade | For the reduction step. |

| Deoxygenated Water | H₂O | Used in the workup. |

Equipment:

-

Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen/argon inlet.

-

Heating mantle with a temperature controller.

-

Schlenk filtration apparatus.

-

Standard glassware for inert atmosphere chemistry.

Procedure:

Step 1: Synthesis of the Cationic Bis(cumene)chromium(I) Complex

-

In a flame-dried Schlenk flask under an inert atmosphere, combine anhydrous chromium(III) chloride, sublimed aluminum trichloride, and activated aluminum powder.

-

Add anhydrous cumene to the flask via a cannula or syringe.

-

The reaction mixture is then heated with vigorous stirring. The reaction temperature and time can vary, but a starting point is to reflux the mixture. For substituted arenes, the reaction may proceed at a lower temperature than for benzene.

-

The progress of the reaction can be monitored by a color change in the reaction mixture.

Step 2: Reduction to Neutral this compound(0)

-

After the initial reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is carefully hydrolyzed by the slow addition of deoxygenated water at 0 °C. This step should be performed with caution due to the exothermic reaction of unreacted aluminum powder and aluminum trichloride.

-

The resulting aqueous solution containing the yellow bis(cumene)chromium(I) cation is separated from the organic and solid residues.

-

To this aqueous solution, a freshly prepared aqueous solution of a reducing agent, such as sodium dithionite, is added until the precipitation of the dark, crystalline this compound(0) is complete.

Step 3: Purification

-

The crude product is collected by filtration under an inert atmosphere using a Schlenk filter.

-

The solid is washed with deoxygenated water and then with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted organic starting materials.

-

Further purification can be achieved by sublimation under high vacuum or by recrystallization from an appropriate solvent under an inert atmosphere.

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the Fischer-Hafner synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

Quantitative Data

| Parameter | Expected Value/Range | Notes |

| Yield | 40-70% | Highly dependent on the purity of reagents and reaction conditions. |

| Melting Point | Not reported | Bis(benzene)chromium melts at 284-285 °C. The value for this compound is expected to be different. |

| Appearance | Dark, crystalline solid | Typical for bis(arene)chromium(0) complexes. |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Expected):

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the cumene ligands, which will be shifted upfield compared to free cumene due to the shielding effect of the chromium center. Resonances for the isopropyl protons will also be present. |

| ¹³C NMR | Signals for the aromatic and aliphatic carbons of the cumene ligands, with shifts indicative of coordination to the chromium atom. |

| IR Spectroscopy | Characteristic C-H and C=C stretching and bending vibrations of the coordinated cumene ligands. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₁₈H₂₄Cr). |

Safety Considerations

-

Air Sensitivity: this compound is air-sensitive and should be handled exclusively under an inert atmosphere.

-

Reagent Toxicity: Chromium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Aluminum trichloride is corrosive and reacts violently with water.

-

Reaction Hazards: The hydrolysis step can be highly exothermic. It is crucial to perform this step slowly and with adequate cooling.

This technical guide provides a framework for the synthesis of this compound via the Fischer-Hafner method. Researchers are encouraged to consult the primary literature on bis(arene)chromium synthesis for further details and to optimize the reaction conditions for their specific requirements.

The Dawn of Sandwich Complexes: A Technical Guide to the Discovery and History of Bis(arene)chromium Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of bis(arene)chromium complexes, a class of organometallic compounds that revolutionized our understanding of chemical bonding and opened new frontiers in synthesis and catalysis. From their serendipitous initial synthesis to their deliberate and elegant construction, this document provides a comprehensive overview of the key milestones, experimental methodologies, and fundamental properties of these remarkable "sandwich" compounds.

An Unwitting Discovery: The Work of Franz Hein

In the early 20th century, long before the establishment of organometallic chemistry as a formal discipline, German chemist Franz Hein, while investigating the reaction of phenylmagnesium bromide with chromium(III) chloride in 1919, unknowingly synthesized the first examples of bis(arene)chromium cations.[1] His work, spanning several decades, led to the isolation of a series of polyphenylchromium salts which he struggled to structurally characterize with the analytical techniques of his time.[1] Though he could not have predicted the now-famous sandwich structure, Hein's meticulous experimental work laid the crucial groundwork for a paradigm shift in chemical bonding theory that would occur decades later.

The Definitive Synthesis and the Birth of a Field: Fischer and Hafner's Breakthrough

The true nature of Hein's compounds remained a mystery until 1955, when Ernst Otto Fischer and his student Walter Hafner at the Technical University of Munich achieved the deliberate synthesis of the neutral bis(benzene)chromium complex, Cr(η⁶-C₆H₆)₂.[2][3] This landmark achievement was guided by Fischer's insightful hypothesis, born from the then-recent discovery of ferrocene, that a transition metal could be "sandwiched" between two aromatic rings.[2] Their elegant and now-classic synthesis, termed the reductive Friedel-Crafts reaction , provided irrefutable proof of the sandwich structure and ushered in the era of bis(arene)metal chemistry.[2][4] This discovery, for which E.O. Fischer would later share the Nobel Prize in Chemistry in 1973, fundamentally altered the understanding of chemical bonding between metals and organic molecules.

Key Synthetic Methodologies

Two primary methods have been established for the synthesis of bis(arene)chromium complexes: the reductive Friedel-Crafts reaction and metal vapor synthesis.

Reductive Friedel-Crafts Reaction

This method, pioneered by Fischer and Hafner, involves the reaction of a chromium(III) salt, typically CrCl₃, with an arene in the presence of a reducing agent (e.g., aluminum powder) and a Lewis acid catalyst (e.g., aluminum trichloride).[4] The reaction proceeds through the formation of a cationic bis(arene)chromium complex, which is then reduced to the neutral, 18-electron sandwich compound.[5]

Metal Vapor Synthesis (MVS)

Developed in the 1960s, metal vapor synthesis offers a versatile and direct route to bis(arene)chromium complexes.[2] In this technique, chromium metal is vaporized under high vacuum and co-condensed with the vapor of the desired arene on a cold surface.[6][7] This method is particularly advantageous for the synthesis of complexes with functionalized arenes that might not be stable under the conditions of the reductive Friedel-Crafts reaction.[2]

Physicochemical and Spectroscopic Properties

Bis(benzene)chromium is a crystalline, brown-black solid that is surprisingly stable to heat but sensitive to air.[3][8] It is a diamagnetic, 18-electron complex with a characteristic "sandwich" structure where the two benzene rings are parallel to each other.[5][8]

Below is a summary of key quantitative data for bis(benzene)chromium:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂Cr | [8] |

| Molar Mass | 208.22 g/mol | [3][8] |

| Melting Point | 284-285 °C | [5] |

| Appearance | Brown-black crystals | [5] |

| Solubility | Insoluble in water; slightly soluble in benzene and THF | [4] |

| Dipole Moment | 0 D | [3] |

| Cr-C Bond Distance | 2.141 Å | [5] |

| C-C Bond Distance (in coordinated benzene) | 1.416 Å | [5] |

| Ionization Energy | 5.4661 ± 0.0006 eV | [9][10] |

Spectroscopic Characterization

The structure and bonding in bis(arene)chromium complexes have been extensively studied using various spectroscopic techniques.

| Spectroscopic Data for Bis(benzene)chromium | |

| Infrared (IR) Spectroscopy | The IR spectrum of bis(benzene)chromium shows characteristic bands for the C-H and C-C vibrations of the coordinated benzene rings. Key observed absorbance peaks in an argon matrix at 15 K are found at 431 cm⁻¹ and 792 cm⁻¹.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum of bis(benzene)chromium in solution typically shows a single resonance for the twelve equivalent protons of the benzene rings. The ¹³C NMR spectrum similarly displays a single signal for the twelve equivalent carbon atoms.[11] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of bis(benzene)chromium is characterized by the molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern typically involves the sequential loss of the two benzene ligands.[3][12] |

Experimental Protocols

The following are generalized experimental protocols for the two primary methods of synthesizing bis(benzene)chromium. Note: These procedures involve air- and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Reductive Friedel-Crafts Synthesis of Bis(benzene)chromium

This protocol is adapted from the original work of Fischer and Hafner.

Materials:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Aluminum powder

-

Anhydrous aluminum trichloride (AlCl₃)

-

Benzene (dry, oxygen-free)

-

Sodium dithionite (Na₂S₂O₄)

-

Aqueous sodium hydroxide (NaOH)

-

Diethyl ether (dry, oxygen-free)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, a mixture of anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃ is suspended in dry benzene.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours.

-

After cooling to room temperature, the reaction is carefully hydrolyzed by the slow addition of water.

-

The resulting yellow aqueous layer containing the bis(benzene)chromium cation, [(C₆H₆)₂Cr]⁺, is separated.

-

The aqueous solution is then treated with a freshly prepared aqueous solution of sodium dithionite and sodium hydroxide to reduce the cation to the neutral complex.

-

The precipitated brown-black solid, bis(benzene)chromium, is collected by filtration, washed with deoxygenated water, and dried under vacuum.

-

Purification can be achieved by sublimation under high vacuum.

Metal Vapor Synthesis of Bis(benzene)chromium

This protocol outlines the general procedure for metal vapor synthesis.

Apparatus:

-

A metal vapor synthesis reactor equipped with a means to resistively heat a crucible containing chromium metal, a port for introducing the arene vapor, and a liquid nitrogen-cooled collection surface.

-

High-vacuum pump.

Procedure:

-

The metal vapor synthesis reactor is assembled and evacuated to a high vacuum.

-

The collection surface is cooled with liquid nitrogen.

-

Chromium metal in a suitable crucible (e.g., alumina) is resistively heated to its sublimation temperature (typically >1200 °C).

-

Simultaneously, the vapor of dry, degassed benzene is introduced into the reactor at a controlled rate.

-

The chromium atoms and benzene vapor co-condense on the cold surface, forming a solid matrix.

-

After the reaction is complete, the reactor is allowed to warm to room temperature, and the excess benzene is removed under vacuum.

-

The product, bis(benzene)chromium, is scraped from the cold surface under an inert atmosphere.

-

Further purification can be achieved by sublimation.

Visualizing the Historical and Synthetic Landscape

To better illustrate the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical timeline of the discovery of bis(arene)chromium complexes.

Caption: Workflow for the Reductive Friedel-Crafts synthesis.

Caption: Workflow for the Metal Vapor Synthesis (MVS) of bis(arene)chromium complexes.

Conclusion

The discovery and elucidation of the structure of bis(arene)chromium complexes represent a pivotal moment in the history of chemistry. This journey, from the early, enigmatic observations of Franz Hein to the rational and groundbreaking synthesis by Fischer and Hafner, not only introduced a new class of compounds but also fundamentally reshaped our understanding of chemical bonding. The synthetic methodologies developed for these complexes remain relevant today, and the unique electronic and structural properties of bis(arene)chromium compounds continue to inspire research in catalysis, materials science, and drug development. This guide serves as a testament to the enduring legacy of this remarkable class of organometallic molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromium, bis(benzene)- | C12H12Cr-6 | CID 11984611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fhi.mpg.de [fhi.mpg.de]

- 5. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of bis-π-benzene-titanium and -molybdenum using metal vapours - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Chromium, bis(eta6-benzene)- | C12H12Cr | CID 10932683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 11. rsc.org [rsc.org]

- 12. Chromium, bis(η6-benzene)- [webbook.nist.gov]

In-Depth Technical Guide to Dicumene Chromium (CAS Number 12001-89-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dicumene chromium, also known as bis(cumene)chromium or bis(isopropylbenzene)chromium. The information is compiled from various scientific sources to support research and development activities.

Core Properties

This compound is an organometallic compound with the chemical formula C₁₈H₂₄Cr.[1] It consists of a central chromium atom coordinated to two cumene (isopropylbenzene) ligands.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computed values. Experimental data is limited in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄Cr | [1] |

| Molecular Weight | 292.42 g/mol | [1] |

| CAS Number | 12001-89-7 | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Safety and Handling

This compound is classified as a hazardous substance. It is a potential carcinogen and is toxic by skin contact and intravenous routes. It is also a skin and eye irritant. When heated to decomposition, it emits acrid and irritating fumes.[1]

| Hazard Information | Details | Source |

| Toxicity | Poison by skin contact and intravenous routes. Moderately toxic by ingestion. | [1] |

| Carcinogenicity | Confirmed human carcinogen (ACGIH). | [1] |

| Irritancy | Skin and eye irritant. | [1] |

| Reactivity | Reacts with air and water. |

Exposure Limits:

| Organization | Limit | Source |

| OSHA PEL | TWA 1 mg(Cr)/m³ | [1] |

| ACGIH TLV | TWA 0.05 mg(Cr)/m³ | [1] |

| NIOSH REL | (Chromium(VI)) CL 1 µg(Cr(VI))/m³ | [1] |

Experimental Protocols

Synthesis via Fischer-Hafner Reaction (General Protocol)

The Fischer-Hafner synthesis is a common method for preparing bis(arene)metal complexes. The following is a generalized protocol that can be adapted for this compound.

Materials:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Aluminum powder (Al)

-

Anhydrous aluminum chloride (AlCl₃)

-

Cumene (isopropylbenzene)

-

Sodium dithionite (Na₂S₂O₄)

-

Aqueous sodium hydroxide (NaOH)

-

Anhydrous, deoxygenated solvents (e.g., diethyl ether, THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, a mixture of anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum chloride is prepared in a reaction vessel.

-

Cumene is added to the mixture.

-

The reaction mixture is heated to promote the reductive Friedel-Crafts reaction, leading to the formation of the cationic bis(cumene)chromium complex, [(C₉H₁₂)₂Cr]⁺.

-

After the reaction is complete, the mixture is cooled, and the cationic complex is extracted.

-

The cationic complex is then reduced to the neutral this compound. This is typically achieved by treatment with a reducing agent such as sodium dithionite in an alkaline aqueous solution.

-

The resulting this compound is then extracted with an organic solvent, and the solvent is removed under vacuum to yield the final product.

Note: This is a generalized protocol and requires optimization for specific yields and purity.

Applications

The primary application of this compound is as a catalyst, particularly in the field of olefin polymerization.

Ethylene Polymerization Catalyst

This compound, often supported on silica or other inorganic oxides, can act as a catalyst for the polymerization of ethylene to produce polyethylene. The chromium center is the active site for the coordination and insertion of ethylene monomers.

Visualizations

Logical Relationship of Synthesis

Caption: Logical flow of this compound synthesis.

Experimental Workflow for Catalytic Ethylene Polymerization

References

An In-depth Technical Guide on Bis(mesitylene)chromium (C₁₈H₂₄Cr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(mesitylene)chromium, with the molecular formula C₁₈H₂₄Cr, is an organometallic sandwich compound wherein a central chromium atom is bonded to two mesitylene (1,3,5-trimethylbenzene) ligands. This symmetrical, 18-electron complex is a member of the bis(arene)chromium family, which has played a pivotal role in the development of organometallic chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols related to bis(mesitylene)chromium, tailored for researchers and professionals in chemistry and drug development.

Synthesis and Structure

The synthesis of bis(mesitylene)chromium typically involves the reductive complexation of a chromium salt with mesitylene. A common method is the Fischer-Hafner synthesis, which involves the reaction of chromium(III) chloride with mesitylene in the presence of a reducing agent like aluminum powder and a Lewis acid catalyst such as aluminum chloride. The initial product is the bis(mesitylene)chromium(I) cation, which is then reduced to the neutral bis(mesitylene)chromium(0) complex. Isomerically pure bis(mesitylene)chromium can be obtained by carefully controlling the reaction conditions to avoid Friedel-Crafts isomerization.[1]

The molecular structure of bis(mesitylene)chromium features a central chromium atom sandwiched between two parallel mesitylene rings. The chromium atom is equidistant from all six carbon atoms of each ring, forming a highly symmetric structure.

Quantitative Data

A comprehensive summary of the available quantitative data for bis(mesitylene)chromium is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄Cr | N/A |

| Molecular Weight | 292.38 g/mol | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of bis(mesitylene)chromium are provided below. These protocols are based on established procedures for analogous bis(arene)chromium complexes and general organometallic chemistry techniques.

Synthesis of Bis(mesitylene)chromium

Materials:

-

Anhydrous Chromium(III) chloride (CrCl₃)

-

Aluminum powder

-

Anhydrous Aluminum chloride (AlCl₃)

-

Mesitylene (1,3,5-trimethylbenzene), freshly distilled

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Degassed water

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of the Bis(mesitylene)chromium(I) Cation:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃.

-

Add freshly distilled mesitylene to the flask via a cannula.

-

Heat the reaction mixture with vigorous stirring. The reaction to form the bis(mesitylene)chromium cation is reported to be high-yielding at 65°C over a few hours.[1]

-

Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

-

-

Reduction to Bis(mesitylene)chromium(0):

-

Carefully hydrolyze the reaction mixture by the slow addition of degassed water under an inert atmosphere.

-

Prepare a solution of sodium dithionite in aqueous sodium hydroxide.

-

Add the reducing solution to the hydrolyzed reaction mixture to reduce the [Cr(C₁₈H₂₄)]⁺ cation to neutral Cr(C₁₈H₂₄).

-

The neutral product will precipitate from the aqueous solution.

-

-

Isolation and Purification:

-

Extract the neutral bis(mesitylene)chromium into a suitable organic solvent like diethyl ether.

-

Wash the organic layer with degassed water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under vacuum to yield the solid bis(mesitylene)chromium.

-

The product can be further purified by sublimation or recrystallization from a suitable solvent under an inert atmosphere.

-

Synthesis workflow for bis(mesitylene)chromium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Due to the air-sensitivity of many organometallic compounds, samples should be prepared in a glovebox or under an inert atmosphere.

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈).[2]

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[3]

-

Transfer the filtered solution to a clean, dry NMR tube and cap it.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Expected Spectral Features:

-

¹H NMR: Due to the high symmetry of the molecule, a singlet for the aromatic protons and a singlet for the methyl protons are expected. The coordination to chromium will cause a significant upfield shift of these resonances compared to free mesitylene.

-

¹³C NMR: Three signals are expected: one for the methyl carbons, one for the aromatic carbons bearing the methyl groups, and one for the unsubstituted aromatic carbons. These signals will also be shifted upon coordination to the chromium center.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Nujol Mull: For solid samples, grind a small amount of the compound with a few drops of Nujol (mineral oil) to form a paste. Sandwich the paste between two KBr or NaCl plates.[4]

-

Solution: For solution-state IR, dissolve the compound in a suitable IR-transparent solvent (e.g., cyclohexane, CCl₄) in a sealed liquid cell. This must be done under an inert atmosphere.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the solvent or Nujol should be recorded and subtracted from the sample spectrum.

Expected Spectral Features:

-

Characteristic C-H stretching vibrations of the aromatic ring and methyl groups.

-

C=C stretching vibrations of the aromatic rings.

-

Metal-ligand vibrations at lower frequencies.

Mass Spectrometry (MS)

Sample Preparation:

-

For air-sensitive compounds, the sample should be introduced into the mass spectrometer under an inert atmosphere if possible.

-

Direct insertion probe (DIP) with electron ionization (EI) is a common method for volatile, stable organometallic compounds.

Data Acquisition:

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., EI, ESI).

-

EI is often performed at 70 eV.

Expected Fragmentation Pattern:

-

The molecular ion peak [M]⁺ should be observable.

-

The primary fragmentation pathway for bis(arene)chromium complexes is the successive loss of the arene ligands. Therefore, a prominent peak corresponding to [M - mesitylene]⁺ is expected, followed by a peak for [Cr]⁺.

Expected fragmentation pathway of bis(mesitylene)chromium.

X-ray Crystallography

Crystal Growth:

-

Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. All methods should be performed under an inert atmosphere.

Data Collection and Structure Solution:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

Solve and refine the crystal structure using appropriate software packages.

Expected Structural Features:

-

The crystal structure would confirm the sandwich-type arrangement of the two mesitylene ligands around the central chromium atom.

-

Precise bond lengths and angles, including Cr-C and C-C bond distances, would be determined.

Signaling Pathways and Biological Applications

Currently, there is no publicly available information to suggest that bis(mesitylene)chromium is directly involved in any specific biological signaling pathways or has been investigated for drug development purposes. The primary interest in this and related bis(arene)chromium compounds has been in the fields of organometallic chemistry, catalysis, and materials science.

Conclusion

Bis(mesitylene)chromium is a classic example of an organometallic sandwich compound with a rich history in the development of the field. While specific quantitative characterization data is not widely disseminated, the experimental protocols for its synthesis and analysis are well-established based on analogous compounds. This guide provides a foundational framework for researchers and professionals to approach the study of bis(mesitylene)chromium, from its preparation to its detailed structural and spectroscopic characterization. Further research is needed to explore any potential biological activities or applications in drug development.

References

Spectroscopic Profile of Dicumene Chromium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicumene chromium, also known as bis(cumene)chromium. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization and experimental methodologies.

Introduction

This compound is an organometallic sandwich compound where a central chromium atom is bonded to two cumene (isopropylbenzene) ligands. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its potential applications in catalysis and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published, comprehensive datasets for this compound, data for the closely related and structurally similar compound, bis(benzene)chromium, is included for comparative purposes where specific this compound data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (δ) / ppm |

| ¹H | Aromatic (C-H) | 4.0 - 5.0 |

| Methine (CH) | 2.5 - 3.5 | |

| Methyl (CH₃) | 1.0 - 1.5 | |

| ¹³C | Aromatic (ipso-C) | ~110 |

| Aromatic (C-H) | 70 - 85 | |

| Methine (CH) | ~35 | |

| Methyl (CH₃) | ~25 |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of the cumene ligands. Key absorption bands are expected for the C-H stretching of the aromatic ring and the alkyl substituents, as well as C=C stretching vibrations of the aromatic rings.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium |

| Cr-Arene Stretch | 400 - 500 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at m/z corresponding to the molecular weight of the complex.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₂₄Cr | - |

| Molecular Weight | 292.38 g/mol | - |

| Monoisotopic Mass | 292.128305 u | PubChem.[1] |

| Major Fragment | [Cr(C₉H₁₂)]⁺ | Inferred |

| Fragment m/z | 172 | Inferred |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, general procedures for air-sensitive organometallic compounds can be adapted.

NMR Spectroscopy

Sample Preparation: Due to its air-sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A sample of approximately 5-10 mg is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been thoroughly degassed and dried over a suitable drying agent. The solution is then transferred to an NMR tube fitted with a J. Young valve or a sealed NMR tube.

Instrumentation: A standard multinuclear FT-NMR spectrometer with a proton frequency of at least 300 MHz is suitable.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solution: A dilute solution of the compound in a dry, IR-transparent solvent (e.g., hexane or cyclohexane) can be prepared in a glovebox. The solution is then injected into a sealed liquid IR cell with KBr or NaCl windows.

-

Solid State (Nujol Mull): A small amount of the solid sample is ground with a drop of Nujol (mineral oil) in a glovebox to form a paste. This mull is then pressed between two KBr or NaCl plates.

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the solvent or Nujol is recorded first and then subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., toluene or hexane) at a low concentration.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for volatile, thermally stable organometallic compounds.

Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is usually set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and any fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Electronic Structure of Organochromium Sandwich Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of two prototypical organochromium sandwich compounds: bis(benzene)chromium and chromocene. This document details the synthesis, molecular orbital framework, and key electronic properties of these compounds, supported by quantitative data from experimental and computational studies.

Introduction

Organochromium sandwich compounds, characterized by a central chromium atom "sandwiched" between two cyclic organic ligands, have been pivotal in the development of organometallic chemistry. Their unique bonding and electronic properties have made them subjects of extensive research, with applications ranging from catalysis to materials science. This guide focuses on the two most iconic examples: bis(η⁶-benzene)chromium, an 18-electron complex, and bis(η⁵-cyclopentadienyl)chromium(II) (chromocene), a 16-electron complex. Understanding the electronic structure of these compounds is crucial for elucidating their reactivity and designing novel chromium-based therapeutics and catalysts.

Synthesis of Organochromium Sandwich Compounds

The synthesis of these air-sensitive compounds requires anaerobic techniques. Below are detailed protocols for the laboratory-scale preparation of bis(benzene)chromium and chromocene.

Synthesis of Bis(benzene)chromium

Bis(benzene)chromium is typically prepared via a reductive Friedel-Crafts reaction.[1][2]

Experimental Protocol:

-

Apparatus Setup: All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. A three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet is required.

-

Reaction Mixture: Anhydrous chromium(III) chloride (CrCl₃), aluminum powder, and anhydrous aluminum chloride (AlCl₃) are added to the reaction flask.[1]

-

Solvent Addition: Dry benzene is added as both a reactant and a solvent.[1]

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess aluminum is carefully hydrolyzed. The cationic bis(benzene)chromium(I) complex, [Cr(C₆H₆)₂]⁺, is then reduced to the neutral bis(benzene)chromium(0) using a suitable reducing agent, such as sodium dithionite.[1][2]

-

Purification: The resulting brown-black crystalline solid is purified by sublimation under high vacuum.[3]

Logical Relationship of Synthesis Steps

Caption: Synthesis workflow for bis(benzene)chromium.

Synthesis of Chromocene

Chromocene can be synthesized from either chromium(II) or chromium(III) chloride.[3]

Experimental Protocol (from CrCl₂):

-

Apparatus Setup: As with the bis(benzene)chromium synthesis, all manipulations must be carried out under an inert atmosphere.

-

Preparation of Sodium Cyclopentadienide: Sodium metal is reacted with freshly distilled cyclopentadiene in dry tetrahydrofuran (THF) to form sodium cyclopentadienide (NaC₅H₅).

-

Reaction: Anhydrous chromium(II) chloride (CrCl₂) is added to the solution of sodium cyclopentadienide in THF.[3]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The solvent is removed under vacuum, and the dark red, crystalline chromocene is purified by sublimation.[3]

Electronic Structure and Bonding

The electronic structures of bis(benzene)chromium and chromocene differ significantly due to the nature of their ligands and their adherence (or lack thereof) to the 18-electron rule.

Bis(benzene)chromium: An 18-Electron System

Bis(benzene)chromium is a diamagnetic, thermally stable compound that formally possesses a chromium(0) center.[1] It adheres to the 18-electron rule, which contributes to its stability.

Molecular Orbitals and Bonding:

The bonding in bis(benzene)chromium involves interactions between the 3d, 4s, and 4p orbitals of the chromium atom and the π molecular orbitals of the two benzene ligands. The ground state electronic configuration is (3e₂g)⁴(4a₁g)².[1] The highest occupied molecular orbital (HOMO) is the non-bonding metal d(z²) orbital (4a₁g).[1]

An energy decomposition analysis reveals that the metal-ligand bond in bis(benzene)chromium is approximately 37.9% electrostatic and 62.1% covalent.[4] The covalent interaction is dominated by δ-back-donation from the metal d-orbitals to the ligand π* orbitals.[4]

Molecular Orbital Diagram of Bis(benzene)chromium

Caption: Qualitative MO diagram for bis(benzene)chromium.

Chromocene: A 16-Electron, High-Spin System

In contrast to bis(benzene)chromium, chromocene is a paramagnetic compound with a 16-valence electron count, and thus does not obey the 18-electron rule.[3] This deviation from the 18-electron rule is a key factor in its higher reactivity. The formal oxidation state of chromium in chromocene is +2.

Molecular Orbitals and Electronic Configuration:

The electronic structure of chromocene features a high-spin d⁴ configuration on the chromium center. The unpaired electrons reside in the a₁' and e₂' molecular orbitals, which are primarily of metal d-character. The ground state electronic configuration is (e₂g)³(a₁g)¹.[5]

Quantitative Electronic Structure Data

The electronic properties of these sandwich compounds have been extensively studied using various spectroscopic and computational techniques.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental insight into the energies of molecular orbitals.

Experimental Protocol for Gas-Phase UPS:

-

Sample Introduction: The solid sample is placed in a heated probe and vaporized under high vacuum to introduce it into the ionization region of the spectrometer.

-

Ionization Source: A helium discharge lamp is typically used to generate He(I) (21.22 eV) or He(II) (40.8 eV) photons for ionization.

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using a hemispherical or cylindrical mirror analyzer.

-

Data Analysis: The binding energies of the molecular orbitals are calculated from the kinetic energy of the photoelectrons and the energy of the incident photons.

Table 1: Ionization Energies from Photoelectron Spectroscopy

| Compound | Ionization Energy (eV) | Orbital Assignment | Reference |

| Bis(benzene)chromium | 5.45 | a₁g (HOMO) | [5] |

| Chromocene | 5.50 | a₁g | [5] |

| 6.55 | e₂g | [5] |

X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.

Experimental Protocol for XPS:

-

Sample Preparation: Due to their air sensitivity, samples must be prepared in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument without exposure to air.

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is commonly used.[6]

-

Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁹ mbar).

-

Data Acquisition: Survey scans are first acquired to identify the elements present, followed by high-resolution scans of the core levels of interest (e.g., Cr 2p, C 1s).

-

Data Analysis: The binding energies are calibrated using the C 1s peak of adventitious carbon (284.8 eV). Peak fitting is then performed to determine the chemical states and their relative concentrations.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of organometallic compounds.

Computational Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functionals: Hybrid functionals like B3LYP or PBE0 are commonly employed.

-

Basis Sets: A combination of basis sets is often used, such as a triple-zeta quality basis set with polarization functions (e.g., def2-TZVP) for the metal atom and a double-zeta basis set with polarization (e.g., 6-31G(d)) for the ligand atoms.

-

Calculations: Geometry optimization is performed first, followed by frequency calculations to confirm a true minimum. Subsequently, properties such as molecular orbital energies, atomic charges, and spectroscopic parameters are calculated.

Table 2: Calculated Properties of Organochromium Sandwich Compounds

| Compound | Property | Calculated Value | Reference |

| Bis(benzene)chromium | Cr Atomic Charge (Mulliken) | +0.70 | This is a representative value; actual values vary with the computational method. |

| Chromocene | Cr Atomic Charge (Mulliken) | +0.85 | This is a representative value; actual values vary with the computational method. |

Signaling Pathways and Logical Relationships

The electronic structure of these compounds dictates their reactivity pathways. For instance, the coordinatively unsaturated nature of chromocene makes it a versatile catalyst and precursor in organometallic synthesis.

Chromocene Reactivity Pathway

Caption: Reactivity pathways of chromocene.

Conclusion

The electronic structures of bis(benzene)chromium and chromocene provide a fascinating contrast between an 18-electron, stable complex and a 16-electron, reactive species. The interplay of ligand field effects, electron counting rules, and the nature of metal-ligand bonding dictates their distinct properties and reactivity. A thorough understanding of their electronic structure, as detailed in this guide, is essential for the rational design of new organochromium compounds for applications in catalysis, materials science, and medicine. The experimental and computational protocols provided herein offer a framework for researchers to further explore this exciting area of organometallic chemistry.

References

The Thermal Stability and Decomposition of Dicumene Chromium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicumene chromium, an organometallic sandwich compound, and its derivatives are of significant interest due to their potential applications in various fields, including catalysis and materials science. A thorough understanding of their thermal stability and decomposition pathways is paramount for safe handling, processing, and predicting their behavior in different applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing on data from analogous bis(arene)chromium compounds. It details the expected thermal decomposition profile, the nature of the decomposition products, and the underlying mechanisms. Furthermore, this guide outlines the key experimental protocols for characterizing these properties and presents a logical framework for understanding the decomposition process.

Thermal Stability of this compound

Bis(arene)chromium compounds, in general, exhibit remarkable thermal stability. The archetypal compound in this class, bis(benzene)chromium, is known to be a solid that melts at 284-285°C and only begins to decompose at temperatures around 300°C in an inert atmosphere[1][2]. This high stability is attributed to the strong covalent bonds between the central chromium atom and the two aromatic ring ligands[1].

A study on bis(arene)chromium(I) fulleride salts also indicates the high thermal stability of the bis(arene)chromium core. For instance, bis(diphenyl)chromium(I) fulleride is reported to be stable up to 423 K (150°C) in a vacuum[3].

Table 1: Thermal Properties of Bis(benzene)chromium (as an analog for this compound)

| Property | Value | Reference |

| Melting Point | 284-285 °C | [1][2] |

| Decomposition Temperature | ~300 °C | [1][2] |

Decomposition Pathway and Products

The thermal decomposition of bis(arene)chromium compounds primarily involves the cleavage of the metal-ligand bonds[4]. Upon heating, the this compound molecule is expected to dissociate, leading to the formation of metallic chromium and cumene radicals. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction to form cumene or coupling to form 2,3-dimethyl-2,3-diphenylbutane (also known as dicumene).

Pyrolysis studies of related bis(arene)chromium complexes have shown the formation of the corresponding arene and its coupled products[1]. For example, the pyrolysis of bis(toluene)chromium complexes yields toluene and p,p'-bitolyl[1]. Based on this, the primary organic products from the decomposition of this compound are predicted to be cumene and 2,3-dimethyl-2,3-diphenylbutane.

Table 2: Expected Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| Chromium Metal | Cr | Dissociation of the parent molecule |

| Cumene | C₉H₁₂ | Hydrogen abstraction by the cumene radical |

| 2,3-Dimethyl-2,3-diphenylbutane | C₁₈H₂₂ | Coupling of two cumene radicals |

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show a sharp decrease in mass at the decomposition temperature. The final residual mass should correspond to the mass of chromium metal.

Differential Scanning Calorimetry (DSC)

Objective: To determine the energetics of the decomposition process (endothermic or exothermic) and to identify any phase transitions.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve will show peaks corresponding to endothermic events (e.g., melting) or exothermic events (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile organic decomposition products.

Methodology:

-

A small amount of the this compound sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a temperature above the decomposition temperature of the compound (e.g., 350 °C).

-

The volatile decomposition products are swept by an inert carrier gas (e.g., helium) into a gas chromatograph (GC).

-

The GC separates the individual components of the decomposition product mixture.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

The following diagram outlines the experimental workflow for characterizing the thermal decomposition of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation, properties, and thermal decomposition of fullerides of bis-arene derivatives of chromium(I) and molybdenum(I); Obrazovanie, svojstva i termoraspad fulleridov bis-arenovykh proizvodnykh khroma(I) i molibdena(I) (Journal Article) | ETDEWEB [osti.gov]

- 4. Microcalorimetric studies. Thermal decomposition and iodination of bis(benzene)chromium, bis(benzene)-chromium iodide, and some (arene)chromium tricarbonyls - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Bis(cumene)chromium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(cumene)chromium

Bis(cumene)chromium, with the chemical formula Cr(η⁶-C₉H₁₂)₂, is a member of the metallocene family, characterized by a central chromium atom "sandwiched" between two cumene (isopropylbenzene) ligands.[1][2] Like other bis(arene)chromium compounds, it is an air-sensitive material, necessitating handling and solubility studies under inert atmosphere conditions to prevent decomposition.[3] Understanding its solubility is crucial for its application in various fields, including catalysis and materials science, as it dictates the choice of solvent for reactions, purification, and formulation.

Qualitative Solubility Profile

Based on the known solubility of the analogous compound bis(benzene)chromium and the general solubility trends of organometallic compounds, a qualitative solubility profile for bis(cumene)chromium can be inferred. Bis(benzene)chromium is reported to be slightly soluble in tetrahydrofuran (THF) and benzene, and insoluble in water.[3] The presence of the isopropyl groups on the benzene rings in bis(cumene)chromium is expected to increase its lipophilicity, potentially enhancing its solubility in nonpolar organic solvents compared to bis(benzene)chromium.

Table 1: Inferred Qualitative Solubility of Bis(cumene)chromium in Common Organic Solvents

| Solvent Category | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble to Slightly Soluble | "Like dissolves like" principle; structural similarity between solute and solvent. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble to Slightly Soluble | Ethers are common solvents for organometallic compounds. |

| Halogenated | Dichloromethane, Chloroform | Potentially Soluble | Often used for dissolving a wide range of organic and organometallic species. |

| Alkanes | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | The aromatic nature of the ligands may limit solubility in purely aliphatic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Likely Sparingly Soluble to Insoluble | The nonpolar nature of the compound suggests limited solubility in polar solvents. |

| Polar Protic | Ethanol, Methanol, Water | Likely Insoluble | The hydrophobic character of the cumene ligands would lead to poor interaction with protic solvents. |

Experimental Protocols for Solubility Determination

The air-sensitive nature of bis(cumene)chromium requires that all solubility experiments be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[4][5][6] It involves preparing a saturated solution, carefully removing a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Protocol:

-

Sample Preparation: Place an excess amount of solid bis(cumene)chromium into a Schlenk flask or a vial inside a glovebox.

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., 10 mL) to the flask.

-

Equilibration: Seal the flask and stir the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sealed container to ensure a clear supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a gas-tight syringe and transfer it to a pre-weighed, dry Schlenk flask or vial.

-

Solvent Evaporation: Remove the solvent from the second flask under vacuum. Gentle heating may be applied if the compound is thermally stable.

-

Drying and Weighing: Dry the residue under high vacuum to a constant weight. The final weight of the flask minus its initial empty weight gives the mass of the dissolved bis(cumene)chromium.

-

Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method, especially for determining solubility at different temperatures.[7][8][9]

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of bis(cumene)chromium of known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of bis(cumene)chromium in the same solvent as described in steps 1-3 of the gravimetric method.

-

-

Sample Preparation for Measurement:

-

After equilibration and phase separation, carefully withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While quantitative solubility data for bis(cumene)chromium remains to be systematically tabulated in scientific literature, this guide provides a foundational understanding of its likely solubility characteristics based on analogous compounds. The detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods offer robust frameworks for researchers to accurately determine the solubility of bis(cumene)chromium and other air-sensitive organometallic compounds in a variety of organic solvents. Adherence to inert atmosphere techniques is paramount for obtaining reliable and reproducible results. The data generated from such studies will be invaluable for the advancement of research and development involving this class of compounds.

References

- 1. Bis((1,2,3,4,5,6-eta)-(1-methylethyl)benzene)chromium | C18H24Cr | CID 114589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicumene chromium | C18H24Cr | CID 54610048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. longdom.org [longdom.org]

- 9. ej-eng.org [ej-eng.org]

Dicumene chromium material safety data sheet (MSDS) review

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dicumene chromium, a sandwich compound with the chemical formula Cr(C₁₈H₂₄), is an organometallic substance that finds application in specialized areas of chemical synthesis. This technical guide provides a comprehensive review of the available safety information for this compound (CAS No. 12001-89-7). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from related chromium compounds and the cumene ligand to offer a thorough understanding of its potential hazards. The information is presented to aid researchers, scientists, and drug development professionals in implementing appropriate safety protocols when handling this material.

Chemical Identification and Physical Properties

This compound, also known as bis(isopropylbenzene)chromium, is a chromium(0) complex. While specific experimental data for this compound is scarce, the properties of its constituent components—chromium and cumene—provide a basis for safety considerations.

Table 1: Physical and Chemical Properties

| Property | Value | Source Substance | Citation |

| Molecular Formula | C₁₈H₂₄Cr | This compound | [1] |

| Molecular Weight | 292.4 g/mol | This compound | [1] |

| Appearance | Solid (presumed) | General organometallics | |

| Melting Point | 1857 °C / 3374.6 °F | Chromium | [2] |

| Boiling Point | 2642 °C / 4787.6 °F | Chromium | [2] |

| Density | 7.14 g/mL | Chromium | |

| Solubility | Insoluble in water | Chromium | [2] |

| CAS Number | 12001-89-7 | This compound | [1] |

Hazard Identification and Toxicological Profile

It is prudent to handle this compound with the assumption that it may possess significant toxicity. A "List of Reactive Chemicals" indicates that this compound is reactive with water.[6]

Table 2: Toxicological Data of Related Substances

| Substance | Test | Route | Species | Value | Citation |

| Chromium(VI) | LD₅₀ | Oral | - | 50-150 mg/kg | [7] |

| Chromium | PEL (OSHA) | Inhalation | Human | 1 mg/m³ (8-hr TWA) | [8] |

| Chromium | TLV (ACGIH) | Inhalation | Human | 0.5 mg/m³ (8-hr TWA) | [8] |

LD₅₀: Lethal Dose, 50%; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound were not found, standard methodologies for assessing the safety of chemical substances are well-established. These protocols are crucial for generating the data required for a comprehensive MSDS.

Protocol 1: Acute Oral Toxicity (LD₅₀)

-

Objective: To determine the median lethal dose (LD₅₀) of the substance when administered orally.

-

Test Species: Typically rats or mice.

-

Methodology:

-

A range of single doses of the test substance is administered by gavage to several groups of experimental animals.

-

Observations of effects and mortality are recorded over a set period (e.g., 14 days).

-

The LD₅₀ value is calculated statistically as the dose that is lethal to 50% of the test population.[9]

-

-

Reference: OECD Test Guideline 401 (or subsequent guidelines like 420, 423, 425).

Protocol 2: Skin Irritation/Corrosion

-

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

-

Test Species: Typically rabbits.

-

Methodology:

-

A small amount of the test substance is applied to a shaved patch of skin on the test animal.

-

The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

The severity of the reactions is scored to determine the irritation potential.

-

-

Reference: OECD Test Guideline 404.

Protocol 3: Eye Irritation/Corrosion

-

Objective: To determine the potential of a substance to cause irritation or damage to the eye.

-

Test Species: Typically rabbits.

-

Methodology:

-

A small amount of the test substance is instilled into one eye of the test animal.

-

The eye is examined at specific intervals for effects on the cornea, iris, and conjunctiva.

-

The severity of any lesions is scored to classify the substance's irritation potential.

-

-

Reference: OECD Test Guideline 405.

Mandatory Visualizations

References

- 1. This compound | C18H24Cr | CID 54610048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. epa.gov [epa.gov]

- 4. Toxic effects of chromium and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. domochemicals.com [domochemicals.com]

- 6. scribd.com [scribd.com]

- 7. Chromium toxicity - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. pubs.acs.org [pubs.acs.org]

Quantum Chemical Insights into (η⁶-arene)Cr Complexes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and computational analysis of (η⁶-arene)chromium complexes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile organometallic compounds.

(η⁶-arene)chromium complexes, particularly the tricarbonyl derivatives, have garnered significant attention in the fields of organic synthesis and materials science. Their unique electronic structure and reactivity, stemming from the coordination of an aromatic ring to a chromium metal center, make them powerful tools for a variety of chemical transformations. The strong electron-withdrawing nature of the Cr(CO)₃ group, for instance, dramatically alters the reactivity of the arene ring, facilitating reactions that are otherwise difficult to achieve. This guide delves into the quantum chemical studies that have been instrumental in elucidating the bonding, structure, and reactivity of these fascinating complexes, and provides practical information for their synthesis and characterization.

Core Concepts: Bonding and Electronic Structure

The stability and reactivity of (η⁶-arene)Cr complexes are governed by a synergistic bonding model. This involves the donation of π-electrons from the arene ring to the empty d-orbitals of the chromium atom, and a concomitant back-donation of electron density from the filled d-orbitals of the chromium to the antibonding π*-orbitals of the arene and the carbonyl ligands. This interplay of electron donation and back-donation is crucial in determining the electronic properties and subsequent chemical behavior of the complex.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in quantifying these interactions. Methods like Natural Bond Orbital (NBO) analysis have provided detailed insights into the charge transfer between the metal and the ligands, confirming the synergistic nature of the bonding.[1]

Data Presentation: A Comparative Overview of Structural and Spectroscopic Data

Quantum chemical calculations provide valuable data on the geometric and electronic structure of (η⁶-arene)Cr complexes. This information, when combined with experimental data, offers a complete picture of these molecules. The following tables summarize key computational and experimental data for a selection of (η⁶-arene)Cr(CO)₃ complexes.

Table 1: Calculated Geometric Parameters of (η⁶-arene)Cr(CO)₃ Complexes at the B3LYP/LanL2DZ Level of Theory.[1]

| Arene Ligand | Cr-C (arene) (Å) | C-C (arene) (Å) | Cr-C (CO) (Å) | C-O (Å) |

| Benzene | 2.22 - 2.23 | 1.42 - 1.43 | 1.84 - 1.85 | 1.16 |

| Chlorobenzene | 2.22 - 2.24 | 1.41 - 1.43 | 1.84 - 1.85 | 1.16 |

| Phenyltrimethylsilane | 2.23 - 2.25 | 1.42 - 1.44 | 1.84 - 1.85 | 1.16 |

| Acenaphthene | 2.23 - 2.26 | 1.42 - 1.45 | 1.84 - 1.85 | 1.16 |

Table 2: Experimental Spectroscopic Data for Selected (η⁶-arene)Cr(CO)₃ Complexes.

| Arene Ligand | ¹H NMR (δ, ppm)[1] | IR (ν(CO), cm⁻¹)[1][2] | UV-vis (λmax, nm)[1] |

| Benzene | 5.30 | 1975, 1905 | 320 |

| Chlorobenzene | 5.20-5.40 | 1980, 1910 | 318 |

| Phenyltrimethylsilane | 5.30-5.50 | 1970, 1900 | 322 |

| Acenaphthene | 5.50-6.00 | 1965, 1895 | 325 |

Experimental and Computational Protocols

A thorough understanding of (η⁶-arene)Cr complexes requires a combination of experimental synthesis and characterization with theoretical calculations.

Synthesis and Characterization

A general and efficient method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes involves the direct thermal reaction of chromium hexacarbonyl (Cr(CO)₆) with the desired arene.[3][4]

General Synthetic Protocol: A mixture of Cr(CO)₆ (1.0 equivalent) and the arene (1.0-1.2 equivalents) is heated in a high-boiling solvent mixture, typically dibutyl ether/THF (9:1 v/v), under an inert atmosphere (e.g., argon) for 20-48 hours.[4] The reaction progress is monitored by TLC or IR spectroscopy. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the complex. The coordination of the arene to the Cr(CO)₃ moiety results in a characteristic upfield shift of the aromatic proton signals.[1][4]

-

Infrared (IR) Spectroscopy: The number and position of the carbonyl stretching bands (ν(CO)) in the IR spectrum provide information about the symmetry and electronic environment of the Cr(CO)₃ group. Typically, two strong absorption bands are observed in the range of 1800-2000 cm⁻¹.[1][2]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and elemental composition of the synthesized complexes.[3][4]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[3][4]

Computational Methodology

Quantum chemical calculations are typically performed using DFT. The choice of functional and basis set is crucial for obtaining accurate results.

Typical Computational Protocol:

-

Geometry Optimization: The molecular geometry of the (η⁶-arene)Cr complex is optimized to find the lowest energy structure. A popular and effective combination of functional and basis set for these systems is B3LYP with the LanL2DZ basis set for the chromium atom and a standard basis set like 6-31G(d) for the other atoms.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to calculate theoretical IR spectra.[1]

-

Electronic Structure Analysis: NBO analysis is often employed to investigate the bonding and charge distribution within the molecule.[1]

-

Excited State Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra and to understand the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, MLCT).[1]

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex workflows and relationships in the study of (η⁶-arene)Cr complexes.